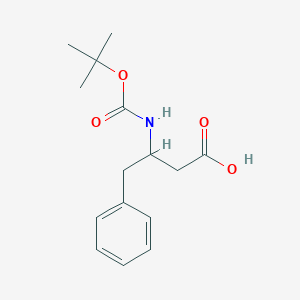

3-((tert-Butoxycarbonyl)amino)-4-phenylbutanoic acid

Übersicht

Beschreibung

3-((tert-Butoxycarbonyl)amino)-4-phenylbutanoic acid is a chemical compound known for its applications in various fields of scientific research. It is often used in experimental and research settings due to its unique chemical properties. The compound is characterized by its tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-((tert-Butoxycarbonyl)amino)-4-phenylbutanoic acid typically involves the protection of the amine group with a Boc group. One common method includes the reaction of 4-phenylbutyric acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Analyse Chemischer Reaktionen

Types of Reactions

3-((tert-Butoxycarbonyl)amino)-4-phenylbutanoic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The Boc group can be removed through acid-catalyzed hydrolysis, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Trifluoroacetic acid in dichloromethane.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Removal of the Boc group to yield the free amine.

Wissenschaftliche Forschungsanwendungen

Peptide and Protein Synthesis

Solid-Phase Peptide Synthesis (SPPS) :

The primary application of 3-((tert-butoxycarbonyl)amino)-4-phenylbutanoic acid lies in its role as an intermediate in the synthesis of peptides and proteins. The Boc group provides a protective mechanism for the amino group during the synthesis process. This compatibility with standard deprotection conditions used in SPPS enables the stepwise addition of amino acids to construct desired peptide sequences efficiently.

Case Studies :

- Synthesis of Bioactive Peptides : Various studies have utilized Boc-β-homophenylalanine in synthesizing bioactive peptides that exhibit significant biological activities, such as antimicrobial and anti-inflammatory properties. The incorporation of this compound has been shown to enhance the stability and efficacy of the resultant peptides.

Medicinal Chemistry

Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors :

Research indicates that derivatives of 3-amino-4-phenylbutanoic acid, including those with the Boc group, serve as inhibitors of the DPP-IV enzyme, which plays a crucial role in glucose metabolism and is a target for type 2 diabetes treatment. These compounds can potentially improve glycemic control by prolonging the action of incretin hormones .

Potential Therapeutic Applications :

- Diabetes Management : The inhibition of DPP-IV by compounds derived from this compound presents a promising avenue for developing new diabetes medications, highlighting its importance in pharmaceutical research .

Chemical Research

Asymmetric Synthesis :

Due to its chiral nature, this compound is valuable in asymmetric synthesis processes. It can be employed as a chiral auxiliary or building block for creating more complex molecules with specific stereochemical configurations.

Research Applications :

- Enzyme-Substrate Interaction Studies : The compound is also used in biochemical studies to investigate enzyme-substrate interactions and protein-ligand binding dynamics.

While specific biological activity data for this compound is limited, it is essential to follow standard safety protocols when handling this compound due to its classification as an irritant and potential environmental hazard . General precautions include using appropriate personal protective equipment (PPE) and ensuring proper ventilation in laboratory settings.

Wirkmechanismus

The mechanism of action of 3-((tert-Butoxycarbonyl)amino)-4-phenylbutanoic acid involves its ability to act as a protecting group for amines. The Boc group prevents unwanted reactions at the amine site during chemical synthesis. Upon completion of the desired reactions, the Boc group can be removed under acidic conditions, revealing the free amine. This selective protection and deprotection process is crucial in multi-step organic synthesis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-tert-Butoxycarbonyl-L-phenylalanine

- N-tert-Butoxycarbonyl-L-leucine

- N-tert-Butoxycarbonyl-L-valine

Uniqueness

Compared to similar compounds, 3-((tert-Butoxycarbonyl)amino)-4-phenylbutanoic acid is unique due to its specific structure, which includes a phenyl group attached to the butyric acid backbone. This structural feature imparts distinct chemical properties and reactivity, making it valuable in specialized synthetic applications .

Biologische Aktivität

3-((tert-Butoxycarbonyl)amino)-4-phenylbutanoic acid, commonly referred to as Boc-phenylalanine, is a derivative of phenylalanine with a tert-butoxycarbonyl (Boc) protective group on the amino functionality. This compound is significant in medicinal chemistry and peptide synthesis due to its biological activity and utility as a building block for more complex molecules.

The chemical structure of this compound can be represented as follows:

This compound features:

- A phenyl group that contributes to its hydrophobic characteristics.

- An amino acid backbone that is crucial for biological interactions.

The Boc group serves as a protective moiety that allows selective reactions during peptide synthesis. Once incorporated into peptides, the amino group can participate in various biological processes, including enzyme inhibition and receptor binding.

Enzyme Inhibition

Research has shown that derivatives of this compound can act as inhibitors of dipeptidyl peptidase-IV (DPP-IV), an enzyme involved in glucose metabolism. DPP-IV inhibitors are valuable in the treatment of type 2 diabetes as they enhance insulin secretion and decrease glucagon levels .

Study 1: DPP-IV Inhibition

A study highlighted the potential of 3-amino-4-phenylbutanoic acid derivatives, including Boc-protected variants, as effective DPP-IV inhibitors. These compounds demonstrated significant inhibition with IC50 values in the low micromolar range, indicating their potential utility in diabetes management .

Study 2: Peptide Synthesis

In peptide synthesis applications, the use of Boc-protected amino acids allows for the formation of stable peptide bonds without premature deprotection. A study demonstrated that peptides synthesized using Boc-phenylalanine exhibited enhanced stability and bioactivity compared to unprotected counterparts. The research indicated that these peptides could effectively bind to target receptors, influencing cellular signaling pathways .

Data Table: Biological Activity Overview

Eigenschaften

IUPAC Name |

3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-15(2,3)20-14(19)16-12(10-13(17)18)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACKWQHCPHJQANL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20407310 | |

| Record name | 3-tert-Butoxycarbonylamino-4-phenylbutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20407310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120378-17-8 | |

| Record name | 3-tert-Butoxycarbonylamino-4-phenylbutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20407310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.